molecular formula C20H12BrClF3N3 B11283005 6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11283005
M. Wt: 466.7 g/mol
InChI Key: PTXQCKWMVCHGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a pyrazolo-pyridine core substituted with a 3-bromophenyl group at position 6, a 4-chlorophenyl group at position 1, a methyl group at position 3, and a trifluoromethyl group at position 4 (Fig. 1). The bromine and chlorine atoms may participate in halogen bonding, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C20H12BrClF3N3

Molecular Weight

466.7 g/mol

IUPAC Name

6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H12BrClF3N3/c1-11-18-16(20(23,24)25)10-17(12-3-2-4-13(21)9-12)26-19(18)28(27-11)15-7-5-14(22)6-8-15/h2-10H,1H3

InChI Key

PTXQCKWMVCHGTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)Br)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazolo[3,4-b]pyridine core is typically constructed via cyclocondensation of 3-aminopyrazole derivatives with 1,3-diketones or equivalent electrophiles. For the target compound, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as the foundational intermediate. This is synthesized by reacting 4-chlorophenylhydrazine with acetylacetone under acidic conditions, followed by Vilsmeier–Haack formylation to introduce the aldehyde group at position 4.

Pyridine Ring Annulation

The aldehyde group at position 4 undergoes cyclocondensation with a trifluoromethyl-containing 1,3-CCC-biselectrophile, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of ammonium acetate (Scheme 1). This step forms the pyridine ring, yielding 1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as the central scaffold.

Key Reaction Conditions

ParameterValueSource
Temperature120°C
CatalystAcOH/NH4OAc
SolventEthanol
Yield68–72%
ParameterValueSource
Catalyst Loading5 mol% Pd(PPh3)4
BaseK2CO3
SolventToluene/H2O (3:1)
Yield85%

Trifluoromethylation Strategies

Hydrogen Fluoride-Mediated Isomerization

A patent-derived method employs hydrogen fluoride (HF) to isomerize N-(trifluoromethyl) intermediates into the desired configuration. For example, treating N-(trifluoromethyl)-anthraniloyl fluoride with HF at 25°C for 24 hours achieves >70% conversion to the trifluoromethylated product.

Critical Safety Note
HF handling requires polytetrafluoroethylene (PTFE) reactors and stringent temperature control (-10°C to 25°C).

Regioselective Functionalization Challenges

Competing Tautomerism

Pyrazolo[3,4-b]pyridines exhibit 1H/2H tautomerism, which complicates regioselective substitution. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses tautomerization, ensuring substitution occurs exclusively at the 6-position.

Steric and Electronic Effects

The 3-bromophenyl group at position 6 deactivates the pyridine ring, necessitating elevated temperatures (120–150°C) for subsequent reactions.

Characterization and Validation

Spectroscopic Analysis

1H NMR (CDCl3) of the final product shows distinct signals:

  • δ 7.37–7.28 (m, 3H, aromatic H)

  • δ 7.13–7.11 (d, J = 8 Hz, 2H, 4-chlorophenyl)

  • δ 2.45 (s, 3H, CH3).

Chromatographic Purity

Column chromatography (SiO2/CHCl3) achieves >95% purity, confirmed by HPLC.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationOne-pot, scalableRequires strict anhydrous conditions72%
Suzuki CouplingRegioselectivePd catalyst cost85%
HF IsomerizationHigh trifluoromethyl efficiencyHazardous HF handling71%

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Halogen-Substituted Derivatives
  • 1-Phenyl-3-Methyl-4-(4-Bromophenyl)-6-(2-Chlorophenyl)Pyrazolo[3,4-b]Pyridine This analog (C25H17BrClN3) differs in the positions of its halogen substituents: a 4-bromophenyl at position 4 and a 2-chlorophenyl at position 4. X-ray crystallography reveals a dihedral angle of 6.45° between the pyrazole and pyridine rings, indicating near-planarity .
  • N-(3-Chloro-4-Fluorophenyl)-1H-Pyrazolo[4,3-b]Pyridin-3-Amine
    Substitution with a chloro-fluorophenyl group () highlights the role of electronegative atoms in modulating electronic density. The fluorine atom’s strong electron-withdrawing effect could reduce aromatic ring reactivity compared to bromine or chlorine .

Trifluoromethyl-Containing Analogs
  • However, the absence of a bromine atom may reduce halogen bonding capabilities.
  • 6-[4-(Difluoromethoxy)-3-Methoxyphenyl]-1-(2-Fluorophenyl)-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridine
    This compound () incorporates methoxy and difluoromethoxy groups, which improve solubility but may reduce metabolic stability compared to halogenated analogs.

Catalytic Strategies
  • employs trifluoroacetic acid as a catalyst for cyclocondensation reactions, a common method for pyrazolo[3,4-b]pyridine synthesis.
  • utilizes palladium-catalyzed cross-coupling (Pd2(dba)3/XPhos) for introducing aryl amines, a strategy applicable to functionalizing the target compound’s core .

Structural and Crystallographic Insights

Compound Dihedral Angle (°) Crystal System Space Group Reference
Target Compound Not reported Not reported Not reported
1-Phenyl-3-Methyl-4-(4-Bromophenyl)-6-(2-Chlorophenyl)Pyrazolo[3,4-b]Pyridine 6.45 Triclinic P1
6-Amino-3-Methyl-4-(4-Nitrophenyl)-1-Phenylpyrazolo[3,4-b]Pyridine-5-Carbonitrile Not reported Monoclinic P21/c

The planar configuration observed in ’s analog likely enhances intermolecular interactions in solid-state packing, a feature critical for crystallinity and formulation development.

Pharmacological Implications

  • Trifluoromethyl Group : Present in both the target compound and ’s 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this group is associated with improved binding to hydrophobic enzyme pockets and resistance to oxidative metabolism .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine may strengthen halogen bonding in target engagement, as seen in kinase inhibitors .

Biological Activity

The compound 6-(3-bromophenyl)-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H12BrClF3N2\text{C}_{16}\text{H}_{12}\text{BrClF}_3\text{N}_2

This structure contains a pyrazolo[3,4-b]pyridine core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties, particularly against various human cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µM)Reference
MCF7 (Breast)0.59
HEL (Erythroleukemia)1.00 ± 0.42
Vero (Normal)>25
  • The IC50 values indicate the concentration required to inhibit cell growth by 50%. A lower IC50 value suggests higher potency.

Selectivity and Safety

The selectivity index of the compound has been noted to be significantly high, indicating that it exhibits low toxicity to normal cells while being effective against cancer cells. For instance, in the Vero cell line, an IC50 value greater than 25 µM suggests minimal cytotoxicity compared to cancerous cells .

Structure-Activity Relationship (SAR)

The presence of various substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influences its biological activity:

  • Trifluoromethyl Group : This group enhances metabolic stability and bioactivity due to its electron-withdrawing nature.
  • Bromo and Chloro Substituents : These halogen groups contribute to increased lipophilicity and may enhance binding affinity to biological targets.

Research indicates that modifications on the phenyl rings can lead to variations in cytotoxic activity, demonstrating the importance of SAR in optimizing therapeutic efficacy .

Case Studies and Research Findings

  • Multicomponent Synthesis and Evaluation :
    A study conducted by researchers synthesized multiple derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer activities against three human cancer cell lines (NALM-6, MCF7, and HEL). The findings indicated that certain derivatives exhibited remarkable cytotoxicity with IC50 values comparable to established anticancer agents .
  • Mechanistic Studies :
    Mechanistic investigations have proposed that compounds like this one may induce apoptosis in cancer cells via mitochondrial pathways. Studies utilizing flow cytometry and annexin V staining have confirmed apoptotic cell death mechanisms in treated cell lines .

Q & A

Q. Advanced Research Focus

Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .

CYP Inhibition : Fluorescent-based assays (e.g., CYP3A4) to evaluate drug-drug interaction risks .

In Vivo Toxicity : Acute toxicity studies in rodents (14-day observation for ALT/AST elevation) .
Data Interpretation : Compounds with logP >5 may show hepatotoxicity; adjust substituents (e.g., introduce polar groups) to improve safety .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced Research Focus

Solvent Screening : Use high-vapor-pressure solvents (e.g., ethanol, acetone) for slow evaporation .

Additives : Introduce co-crystallization agents (e.g., trifluoroacetic acid) to stabilize π-π stacking .

Temperature Control : Gradual cooling (0.1°C/min) from saturated solution to grow single crystals .
Case Study : In , crystals of a related pyrazolo[3,4-b]pyridine derivative were obtained in ethanol solvate, with R-factor = 0.069 .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced Research Focus

Exothermic Reactions : Use jacketed reactors with controlled cooling for halogenation steps .

Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .

Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching .
Yield Analysis : Pilot-scale Boc deprotection (TFA/DCM, 30 minutes) achieves 85% recovery vs. 70% in small-scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.